1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol hydrochloride
Overview
Description
“1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol hydrochloride” is a chemical compound with the CAS Number: 346448-88-2. It has a molecular weight of 309.39 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19N3O3S/c1-11(18)10-16-6-8-17(9-7-16)14-12-4-2-3-5-13(12)21(19,20)15-14/h2-5,11,18H,6-10H2,1H3 . This indicates the molecular structure of the compound, which includes a benzisothiazol ring and a piperazine ring.Physical and Chemical Properties Analysis
The compound has a predicted melting point of 190.98° C and a predicted boiling point of 510.6° C at 760 mmHg . The predicted density is 1.4 g/cm 3 and the predicted refractive index is n 20D 1.67 .Scientific Research Applications
Design and Synthesis of Novel Derivatives : This compound has been involved in the design and synthesis of novel derivatives for potential pharmacological applications. For example, Kumar et al. (2017) synthesized a series of novel derivatives for evaluating antidepressant and antianxiety activities, highlighting its versatility in medicinal chemistry research (Kumar et al., 2017).
Evaluation as Potential Antipsychotic Agents : In research by Norman et al. (1996), heterocyclic analogues of a compound similar in structure to the specified chemical were evaluated for their antipsychotic potential, demonstrating its relevance in the development of new psychiatric medications (Norman et al., 1996).
Synthesis and Characterization for Antihypertensive Applications : Research by Marvanová et al. (2016) involved the synthesis and characterization of related compounds as potential dual antihypertensive agents, indicating its potential use in cardiovascular drug development (Marvanová et al., 2016).
Anti-Bone Cancer Activity and Molecular Docking Investigations : Lv et al. (2019) synthesized and characterized a heterocyclic compound related to the specified chemical and evaluated its in vitro anticancer activities against human bone cancer cell lines, suggesting its potential in cancer research (Lv et al., 2019).
Antibacterial Activity Studies : Kumar et al. (2021) investigated the antibacterial activity of Terazosin hydrochloride derivatives, which are structurally related, highlighting its potential in antimicrobial research (Kumar et al., 2021).
Investigation as Serotonin Receptor Antagonists : A study by Rabiner et al. (2002) explored the use of a structurally related compound as a 5-HT1A antagonist, which is relevant for the development of treatments for mood and anxiety disorders (Rabiner et al., 2002).
Antimicrobial Activity of Novel Derivatives : Gaikwa et al. (2009) synthesized new heterocyclic compounds including derivatives structurally related to the specified chemical, and evaluated their antimicrobial activity, emphasizing its application in infectious disease research (Gaikwa et al., 2009).
Development of Atypical Antipsychotic Agents : Daniel and Copeland (2000) provided an overview of Ziprasidone, which includes a similar structural component, highlighting its use in treating psychotic illnesses with a favorable tolerability profile (Daniel & Copeland, 2000).
Properties
IUPAC Name |
1-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S.ClH/c1-22-11-12(19)10-17-6-8-18(9-7-17)15-13-4-2-3-5-14(13)23(20,21)16-15;/h2-5,12,19H,6-11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQINAPGQIOSGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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